molecular formula C21H19ClN4O2 B2441548 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 899745-45-0

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2441548
CAS No.: 899745-45-0
M. Wt: 394.86
InChI Key: SQGFVVXRTFPNQV-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a morpholinyl-pyridazinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the morpholinyl-pyridazinyl intermediate, which is then coupled with a chlorobenzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinyl-pyridazinyl group is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-18-7-2-1-6-17(18)21(27)23-16-5-3-4-15(14-16)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGFVVXRTFPNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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